3,5-Dimethyl-4-(methylsulfanyl)benzoic acid
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Overview
Description
3,5-Dimethyl-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the methylation of 3,5-dimethylbenzoic acid followed by the introduction of the methylsulfanyl group. The reaction conditions typically involve the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The methylsulfanyl group can be introduced using reagents like methylthiol or dimethyl disulfide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3,5-Dimethyl-4-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
4-Methylsulfanylbenzoic acid: Contains only one methyl group, leading to variations in its chemical behavior.
3,4-Dimethylbenzoic acid: Has methyl groups in different positions, affecting its reactivity and applications
Uniqueness
3,5-Dimethyl-4-(methylsulfanyl)benzoic acid is unique due to the combination of its methyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12O2S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3,5-dimethyl-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H12O2S/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H,11,12) |
InChI Key |
SZRZFSICBKAYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1SC)C)C(=O)O |
Origin of Product |
United States |
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